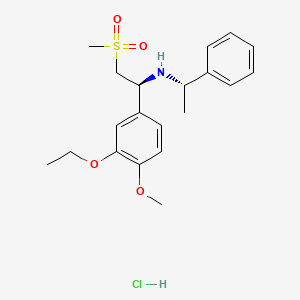
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-N-((S)-1-phenylethyl)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-N-((S)-1-phenylethyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C20H28ClNO4S and its molecular weight is 413.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-N-((S)-1-phenylethyl)ethanamine hydrochloride , commonly referred to as an intermediate in the synthesis of Apremilast, has garnered attention due to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
- Molecular Formula : C12H19NO4S
- Molecular Weight : 273.35 g/mol
- CAS Number : 608141-42-0
- IUPAC Name : (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO4S |
| Molecular Weight | 273.35 g/mol |
| CAS Number | 608141-42-0 |
| Boiling Point | Not available |
| Purity | 98% |
This compound exhibits biological activity primarily through its role as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a molecule crucial for various cellular processes, including inflammation and immune response regulation. By inhibiting PDE4, this compound increases cAMP levels, leading to reduced inflammation and modulation of immune responses.
Therapeutic Applications
The compound has been studied for its potential in treating inflammatory diseases such as:
- Psoriatic Arthritis : Clinical trials have demonstrated that PDE4 inhibitors can significantly reduce symptoms in patients with psoriatic arthritis, suggesting a similar potential for this compound.
Case Studies and Research Findings
- Anti-inflammatory Effects : A study published in Journal of Immunology indicated that PDE4 inhibitors like Apremilast can reduce the production of pro-inflammatory cytokines in immune cells, which is relevant for conditions like psoriasis and rheumatoid arthritis .
- Efficacy in Clinical Trials : In clinical settings, compounds similar to (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-N-((S)-1-phenylethyl)ethanamine have shown promising results in reducing disease severity in patients with chronic inflammatory conditions .
- Safety Profile : Research indicates that while PDE4 inhibitors can cause gastrointestinal side effects, they are generally well tolerated compared to traditional anti-inflammatory medications .
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| PDE4 Inhibition | Increases cAMP levels, reducing inflammation |
| Anti-inflammatory | Reduces cytokine production |
| Clinical Efficacy | Demonstrated effectiveness in psoriatic arthritis |
属性
IUPAC Name |
(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl-N-[(1S)-1-phenylethyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4S.ClH/c1-5-25-20-13-17(11-12-19(20)24-3)18(14-26(4,22)23)21-15(2)16-9-7-6-8-10-16;/h6-13,15,18,21H,5,14H2,1-4H3;1H/t15-,18+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFCBQMOVDUAHK-QVNYQEOOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)NC(C)C2=CC=CC=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N[C@@H](C)C2=CC=CC=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














